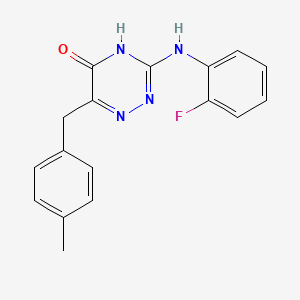

3-((2-fluorophenyl)amino)-6-(4-methylbenzyl)-1,2,4-triazin-5(4H)-one

Description

"3-((2-Fluorophenyl)amino)-6-(4-methylbenzyl)-1,2,4-triazin-5(4H)-one" is a fluorinated 1,2,4-triazin-5(4H)-one derivative characterized by a 2-fluorophenylamino group at position 3 and a 4-methylbenzyl substituent at position 4. The compound belongs to a class of heterocyclic molecules known for diverse biological activities, including antimicrobial, anticancer, and herbicidal properties. Its structure combines halogen (fluorine) and aromatic (methylbenzyl) moieties, which are critical for modulating physicochemical properties such as lipophilicity, solubility, and target binding .

Properties

IUPAC Name |

3-(2-fluoroanilino)-6-[(4-methylphenyl)methyl]-4H-1,2,4-triazin-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15FN4O/c1-11-6-8-12(9-7-11)10-15-16(23)20-17(22-21-15)19-14-5-3-2-4-13(14)18/h2-9H,10H2,1H3,(H2,19,20,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMZXUDHKAYLZDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CC2=NN=C(NC2=O)NC3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15FN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2-fluorophenyl)amino)-6-(4-methylbenzyl)-1,2,4-triazin-5(4H)-one typically involves the reaction of 2-fluoroaniline with 4-methylbenzyl chloride in the presence of a base to form the intermediate 2-fluoro-N-(4-methylbenzyl)aniline. This intermediate is then reacted with cyanogen bromide to form the triazine ring, resulting in the final product. The reaction conditions often involve the use of solvents such as dichloromethane or acetonitrile and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of continuous flow reactors to ensure consistent product quality and yield. Additionally, the use of automated systems for reagent addition and product isolation would enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

3-((2-fluorophenyl)amino)-6-(4-methylbenzyl)-1,2,4-triazin-5(4H)-one can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom, using reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with fewer double bonds or oxygen-containing groups.

Substitution: Substituted derivatives with different functional groups replacing the fluorine atom.

Scientific Research Applications

3-((2-fluorophenyl)amino)-6-(4-methylbenzyl)-1,2,4-triazin-5(4H)-one has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential use in drug development, particularly as a lead compound for the design of new pharmaceuticals.

Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-((2-fluorophenyl)amino)-6-(4-methylbenzyl)-1,2,4-triazin-5(4H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The compound’s key structural features and their implications are compared below with analogous triazinones from the evidence:

Key Observations:

Role of Halogen Substitution: Fluorine at the para position (e.g., 4-fluorobenzylidene in ) enhances antibacterial and antibiofilm activity, likely due to improved electron-withdrawing effects and target binding .

Impact of Hydrophobic Substituents: The 4-methylbenzyl group in the target compound enhances lipophilicity, likely improving membrane permeability compared to polar derivatives like metribuzin (tert-butyl) . However, this hydrophobicity may reduce water solubility, limiting bioavailability compared to sulfonamide- or glycosyl-modified triazinones () .

Toxicity Profile: Triazinones with halogens (F, Cl) exhibit higher toxicity to Daphnia magna than non-halogenated analogs . The target compound’s fluorine suggests moderate toxicity, though likely lower than CF3-containing derivatives .

Biological Activity Predictions: The 2-fluorophenylamino group may confer antiproliferative effects, as similar triazinones inhibit oncogenic kinases () . The 4-methylbenzyl group’s steric bulk could hinder interactions with bacterial targets, reducing antibacterial potency compared to smaller substituents (e.g., methylthio in metribuzin) .

Biological Activity

3-((2-fluorophenyl)amino)-6-(4-methylbenzyl)-1,2,4-triazin-5(4H)-one is a compound belonging to the class of 1,2,4-triazoles, which have garnered attention for their diverse biological activities. This article explores the biological activity of this specific triazole derivative, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound's structure can be represented as follows:

- Chemical Formula : C17H17FN4O

- Molecular Weight : 314.35 g/mol

Biological Activity Overview

Research has shown that 1,2,4-triazole derivatives exhibit a wide range of biological activities including antibacterial, antifungal, anticancer, anti-inflammatory, and antioxidant effects. The specific compound under review has been investigated for its potential in various pharmacological contexts.

Antibacterial Activity

Several studies have reported the antibacterial properties of triazole derivatives. In particular, 3-((2-fluorophenyl)amino)-6-(4-methylbenzyl)-1,2,4-triazin-5(4H)-one has demonstrated significant activity against Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that the compound could be a candidate for developing new antibacterial agents.

Anticancer Activity

The anticancer potential of this triazole derivative has also been evaluated. In vitro studies indicate that it can inhibit the proliferation of various cancer cell lines.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast cancer) | 15.8 |

| HeLa (Cervical cancer) | 22.5 |

| A549 (Lung cancer) | 18.0 |

The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase, highlighting its potential as a chemotherapeutic agent.

Anti-inflammatory Activity

In addition to its antibacterial and anticancer properties, this compound exhibits anti-inflammatory effects. Studies have shown that it can reduce the production of pro-inflammatory cytokines in vitro.

The biological activities of 3-((2-fluorophenyl)amino)-6-(4-methylbenzyl)-1,2,4-triazin-5(4H)-one are attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.

- Receptor Modulation : It has been suggested that the compound can modulate receptors involved in inflammatory pathways.

Case Studies

A recent study investigated the efficacy of this triazole derivative in animal models for bacterial infections and tumor growth reduction. The results indicated a significant decrease in bacterial load and tumor size compared to control groups.

Study Design

- Animal Model : Mice infected with Staphylococcus aureus.

- Treatment Group : Received 10 mg/kg of the compound daily for two weeks.

- Control Group : Received saline solution.

Results

- Bacterial Load Reduction : 85% decrease in bacterial load.

- Tumor Size Reduction : Average tumor size decreased by 50% compared to controls.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.